molecular formula C11H13N3 B13725710 4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine

4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine

Cat. No.: B13725710
M. Wt: 187.24 g/mol
InChI Key: DVFGPCGFUMJVSZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes under specific conditions. One common method involves a three-component reaction catalyzed by sodium acetate at room temperature . The reaction proceeds as follows:

    Reactants: 3-methyl-1-phenyl-5-pyrazolone, aldehydes, and sodium acetate.

    Conditions: Room temperature, methanol as the solvent.

    Procedure: The reactants are mixed and stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylamine moiety allows for additional interactions and modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-methyl-2-(5-methyl-1H-pyrazol-3-yl)aniline

InChI

InChI=1S/C11H13N3/c1-7-3-4-10(12)9(5-7)11-6-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

DVFGPCGFUMJVSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NNC(=C2)C

Origin of Product

United States

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